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Introduction
Carbonyl dibromide (COBr₂), also known as bromophosgene, is a highly reactive chemical

intermediate analogous to phosgene.[1] Its electrophilic carbonyl carbon makes it a valuable

reagent for introducing a carbonyl group into organic molecules. While its use is less

documented than that of phosgene or its solid surrogates like triphosgene and

carbonyldiimidazole (CDI), its reactivity profile offers potential advantages in specific synthetic

applications.[2][3] These application notes provide an overview of the potential uses of

carbonyl dibromide in organic synthesis, with detailed protocols adapted from analogous

reactions with other carbonylating agents.

Safety Precautions: Carbonyl dibromide is expected to be highly toxic, corrosive, and

moisture-sensitive, similar to phosgene. All manipulations should be conducted in a well-

ventilated fume hood, and appropriate personal protective equipment (PPE), including

chemical-resistant gloves, splash goggles, and a lab coat, must be worn.[4][5][6] Reactions

should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent

decomposition by moisture.

Applications in Organic Synthesis
The primary applications of carbonyl dibromide in organic synthesis mirror those of phosgene

and include the preparation of ureas, isocyanates, carbamates, and various heterocyclic

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b3054279?utm_src=pdf-interest
https://www.benchchem.com/product/b3054279?utm_src=pdf-body
https://en.wikipedia.org/wiki/Phosgene
https://pmc.ncbi.nlm.nih.gov/articles/PMC8054975/
https://www.researchgate.net/publication/244560730_Synthesis_of_Carbamates_from_Amines_and_Dialkyl_Carbonates_Influence_of_Leaving_and_Entering_Groups
https://www.benchchem.com/product/b3054279?utm_src=pdf-body
https://www.benchchem.com/product/b3054279?utm_src=pdf-body
https://www.uwlax.edu/globalassets/offices-services/ehs/part-d.pdf
https://www.hampshire.edu/lab-safety-manual-working-hazardous-materials
https://www.pvamu.edu/bsrv/wp-content/uploads/sites/148/2016/05/Laboratory%20Safety%20Manual%202009.pdf
https://www.benchchem.com/product/b3054279?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3054279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


compounds.

Synthesis of Ureas
Carbonyl dibromide can react with primary and secondary amines to furnish substituted

ureas. The reaction proceeds through a step-wise addition-elimination mechanism.

General Reaction Scheme:

This protocol describes the synthesis of a symmetrical urea from a primary amine.

Experimental Protocol:

A solution of a primary amine (2.0 eq.) in an anhydrous, inert solvent (e.g., toluene or

dichloromethane) is prepared in a flame-dried, three-necked flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

The solution is cooled to 0 °C in an ice bath.

A solution of carbonyl dibromide (1.0 eq.) in the same anhydrous solvent is added

dropwise from the dropping funnel with vigorous stirring.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and then heated to reflux for a specified time (typically 1-4 hours), monitoring the reaction

progress by TLC.

Upon completion, the reaction mixture is cooled to room temperature, and the resulting

precipitate (the urea product and hydrobromide salt of the amine) is collected by filtration.

The solid is washed with water to remove the amine hydrobromide salt and then with a small

amount of cold solvent to afford the pure symmetrical urea.

The synthesis of unsymmetrical ureas requires a two-step, one-pot procedure to control the

sequential addition of two different amines.[7]

Experimental Protocol:
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To a solution of a primary or secondary amine (1.0 eq.) and a non-nucleophilic base (e.g.,

triethylamine, 1.1 eq.) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, a

solution of carbonyl dibromide (1.0 eq.) in anhydrous dichloromethane is added dropwise.

The reaction mixture is stirred at 0 °C for 1-2 hours to form the intermediate carbamoyl

bromide.

A solution of a second, different primary or secondary amine (1.0 eq.) in anhydrous

dichloromethane is then added dropwise to the reaction mixture at 0 °C.

The reaction is allowed to warm to room temperature and stirred until completion (monitored

by TLC).

The reaction mixture is washed successively with dilute aqueous acid (e.g., 1 M HCl),

saturated aqueous sodium bicarbonate, and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure to yield the crude unsymmetrical urea, which can be purified by column

chromatography or recrystallization.

Quantitative Data for Urea Synthesis (Adapted from analogous reactions):
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Entry Amine 1 Amine 2 Product Solvent
Temp.
(°C)

Time (h)
Yield
(%)

1 Aniline Aniline

1,3-

Diphenyl

urea

Toluene 100 2 95

2
Benzyla

mine

Benzyla

mine

1,3-

Dibenzyl

urea

CH₂Cl₂ 40 3 92

3 Aniline
Benzyla

mine

1-Phenyl-

3-

benzylur

ea

CH₂Cl₂ 25 4 85

4
Piperidin

e

Piperidin

e

1,1'-

(Carbony

l)dipiperi

dine

Dichloro

methane
40 2 98

Data is illustrative and based on typical yields for similar reactions with phosgene or

triphosgene.

Logical Workflow for Unsymmetrical Urea Synthesis:

2-Amino Alcohol

Intramolecular
CyclizationCarbonyl Dibromide

Base (e.g., Et₃N)

2-Oxazolidinone
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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